molecular formula C17H15FN2O2 B5324767 5-[(2,3-dimethylphenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole

5-[(2,3-dimethylphenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B5324767
M. Wt: 298.31 g/mol
InChI Key: WRSBVBWHMXWYDB-UHFFFAOYSA-N
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Description

5-[(2,3-dimethylphenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a combination of a dimethylphenoxy group and a fluorophenyl group, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name

5-[(2,3-dimethylphenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c1-11-4-3-5-15(12(11)2)21-10-16-19-17(20-22-16)13-6-8-14(18)9-7-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSBVBWHMXWYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,3-dimethylphenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-dimethylphenol with a suitable alkylating agent to form the 2,3-dimethylphenoxy intermediate. This intermediate is then reacted with 4-fluorobenzonitrile in the presence of a cyclizing agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(2,3-dimethylphenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-[(2,3-dimethylphenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(2,3-dimethylphenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
  • 5-[(2,3-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Uniqueness

5-[(2,3-dimethylphenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole is unique due to the presence of both dimethylphenoxy and fluorophenyl groups. These groups may enhance its biological activity and specificity compared to similar compounds. The fluorine atom, in particular, can increase the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.

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